![molecular formula C20H22N2O B5299018 (2-ethyl-1-methyl-1H-imidazol-5-yl)(4-methylphenyl)phenylmethanol](/img/structure/B5299018.png)
(2-ethyl-1-methyl-1H-imidazol-5-yl)(4-methylphenyl)phenylmethanol
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Overview
Description
(2-ethyl-1-methyl-1H-imidazol-5-yl)(4-methylphenyl)phenylmethanol is a complex organic compound that features an imidazole ring substituted with ethyl and methyl groups, and a phenylmethanol moiety attached to a methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-ethyl-1-methyl-1H-imidazol-5-yl)(4-methylphenyl)phenylmethanol typically involves multi-step organic reactions. One common route includes the alkylation of imidazole derivatives followed by the introduction of the phenylmethanol group through a Friedel-Crafts alkylation reaction. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(2-ethyl-1-methyl-1H-imidazol-5-yl)(4-methylphenyl)phenylmethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a reduced imidazole derivative.
Substitution: Formation of halogenated phenyl derivatives.
Scientific Research Applications
(2-ethyl-1-methyl-1H-imidazol-5-yl)(4-methylphenyl)phenylmethanol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The exact mechanism of action of (2-ethyl-1-methyl-1H-imidazol-5-yl)(4-methylphenyl)phenylmethanol depends on its application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The imidazole ring can coordinate with metal ions, influencing various biochemical pathways. Further research is needed to elucidate the detailed molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- (2-ethyl-1-methyl-1H-imidazol-5-yl)(4-chlorophenyl)phenylmethanol
- (2-ethyl-1-methyl-1H-imidazol-5-yl)(4-bromophenyl)phenylmethanol
- (2-ethyl-1-methyl-1H-imidazol-5-yl)(4-fluorophenyl)phenylmethanol
Uniqueness
(2-ethyl-1-methyl-1H-imidazol-5-yl)(4-methylphenyl)phenylmethanol is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both ethyl and methyl groups on the imidazole ring, along with the phenylmethanol moiety, provides a distinct set of properties that can be leveraged in various applications.
Properties
IUPAC Name |
(2-ethyl-3-methylimidazol-4-yl)-(4-methylphenyl)-phenylmethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O/c1-4-19-21-14-18(22(19)3)20(23,16-8-6-5-7-9-16)17-12-10-15(2)11-13-17/h5-14,23H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOHUBYPOVXLHCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=C(N1C)C(C2=CC=CC=C2)(C3=CC=C(C=C3)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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